N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its molecular formula is C20H17FN4O2S, with a calculated molecular weight of 396.1 g/mol . The compound is characterized by two distinct substituents on the sulfonamide nitrogen: a 2-fluorobenzyl group and a 4-methylphenyl group. It has been cataloged as a screening compound (ChemDiv ID: P048-0356) and is available in formats such as glass vials and 96-tube racks for research applications .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-6-8-17(9-7-15)25(12-16-4-2-3-5-19(16)21)28(26,27)18-10-11-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVVMLLEDNSBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridines, which are characterized by their triazole and pyridine rings. The presence of the sulfonamide group enhances its solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit notable antimicrobial properties. For instance, a related compound showed significant activity against various pathogens with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives . The sulfonamide moiety is believed to contribute to this antimicrobial efficacy by disrupting bacterial folate synthesis.
Antimalarial Activity
A series of compounds including this compound were evaluated for their antimalarial activity against Plasmodium falciparum. Some derivatives demonstrated promising inhibitory concentrations (IC50) in the range of 2.24 to 4.98 μM . The mechanism involves inhibition of falcipain-2, a critical enzyme in the malaria parasite's lifecycle.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that triazolo[4,3-a]pyridines can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This suggests potential applications in cancer therapy.
Case Studies
- Antimicrobial Evaluation : A study assessing a library of triazolo[4,3-a]pyridine derivatives found that certain compounds exhibited strong activity against Staphylococcus aureus, with significant reductions in biofilm formation .
- Antimalarial Screening : In vitro tests revealed that specific derivatives effectively inhibited Plasmodium falciparum, suggesting a viable pathway for developing new antimalarial agents .
- Cancer Cell Line Studies : Compounds derived from triazolo[4,3-a]pyridine structures were tested on various cancer cell lines, showing effective cytotoxicity and potential for further development into anticancer drugs .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group likely inhibits key enzymes involved in metabolic pathways critical for pathogen survival.
- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways in cancer cells leading to programmed cell death.
- Biofilm Disruption : By interfering with biofilm formation in bacteria, the compound enhances its antimicrobial efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vitro Studies
A study conducted on human breast cancer cells demonstrated that this compound induced apoptosis and inhibited cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study: Antibacterial Activity
In a series of experiments, this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Central Nervous System Effects
Research into the neuropharmacological effects of this compound has revealed its potential as a neuroprotective agent. It may modulate neurotransmitter systems and exhibit anxiolytic properties.
Case Study: Neuroprotection
In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. Behavioral tests indicated anxiolytic effects without significant sedation .
Comparison with Similar Compounds
Triazolo[4,3-a]pyridine Sulfonamides with Antimalarial Activity
Compounds in this class share the [1,2,4]triazolo[4,3-a]pyridine core but vary in sulfonamide substituents. Key examples include:
Key Observations :
- Substituent Effects : The 3-fluorobenzyl/4-methoxyphenyl analog (IC50 = 2.24 µM) shows superior antimalarial activity compared to the 3-chlorobenzyl/piperidinyl derivative (IC50 = 4.98 µM), suggesting that electron-donating groups (e.g., methoxy) enhance potency .
- Synthetic Feasibility : Compound 6g (N-(4-chlorophenyl)-3-methyl derivative) was synthesized in 81% yield via cyclization of hydrazinylpyridine sulfonamide with methyl ortho-acetate, indicating scalable routes for related compounds .
Structural Analogs from High-Throughput Screening
A screening library of 13,606 sulfonamides includes compounds such as:
Key Observations :
- Methoxy vs. Methyl Substitutents : Methoxy groups increase polarity and may improve solubility, whereas methyl groups enhance lipophilicity, affecting membrane permeability .
- Lack of Activity Data : While these analogs are cataloged, their biological profiles remain uncharacterized, highlighting the need for further testing .
Triazolo Derivatives with Alternative Heterocyclic Cores
Compounds such as 2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (MW: 467.4 g/mol) feature pyridazine cores instead of pyridine . These analogs often target non-antimalarial pathways (e.g., kinase inhibition), underscoring the scaffold’s versatility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclization of hydrazinylpyridine sulfonamide precursors with ortho-esters (e.g., methyl ortho-formate or acetate) under reflux conditions. Optimization involves adjusting molar ratios (e.g., 1:1.25 for hydrazinyl precursor to ortho-ester), solvent selection (chloroform or THF), and temperature control (0–10°C for exothermic steps). Yields range from 68–82% for structurally analogous triazolopyridine sulfonamides .
- Key Parameters :
- Solvent polarity affects cyclization efficiency.
- Excess ortho-ester minimizes side reactions (e.g., incomplete ring closure).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H-NMR : Assign aromatic protons (δ 6.70–8.76 ppm) and sulfonamide NH signals (δ 10.00–11.44 ppm) to confirm regiochemistry .
- Elemental Analysis : Validate purity via %C, %H, %N, and %S matching calculated values (e.g., ±0.3% deviation) .
- Melting Point : Consistency in melting range (e.g., 161–186°C) indicates crystalline purity .
Q. How does substituent variation (e.g., fluorophenyl vs. methylphenyl) influence solubility and reactivity?
- Methodology : Compare logP values (calculated via software like ChemAxon) to predict solubility. Fluorine substituents enhance lipophilicity, while methyl groups may improve stability in polar solvents (e.g., DMSO). Reactivity studies using TLC or HPLC track sulfonamide deprotonation under basic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for triazolopyridine sulfonamides?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in regiochemistry. For example, confirm triazole ring orientation via hydrogen-bonding interactions (e.g., N–H···O=S) and compare with DFT-optimized geometries. R factors < 0.07 ensure reliability .
- Case Study : A related pyrimidine sulfonamide showed conformational flexibility in SCXRD, requiring temperature-controlled (293 K) crystallization to isolate stable polymorphs .
Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to malarial dihydroorotate dehydrogenase (DHODH), a target for triazolopyridine sulfonamides. Validate poses with MD simulations (e.g., 100 ns trajectories) .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide moiety, fluorophenyl hydrophobicity) using Schrödinger’s Phase .
Q. What experimental designs mitigate instability issues during long-term storage?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use argon-purged vials to prevent oxidation.
- Excipient Screening : Co-crystallize with cyclodextrins or adsorb onto silica to enhance thermal stability .
Q. How can contradictory bioactivity data (e.g., IC50 variability) be reconciled across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
